Cas no 2354790-31-9 (1-(tert-butoxy)carbonyl-2-cyclopropylpyrrolidine-3-carboxylic acid)

1-(tert-butoxy)carbonyl-2-cyclopropylpyrrolidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- EN300-27115314
- 1-[(tert-butoxy)carbonyl]-2-cyclopropylpyrrolidine-3-carboxylic acid
- 2354790-31-9
- 1-(tert-butoxy)carbonyl-2-cyclopropylpyrrolidine-3-carboxylic acid
-
- インチ: 1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-6-9(11(15)16)10(14)8-4-5-8/h8-10H,4-7H2,1-3H3,(H,15,16)
- InChIKey: PFPJEHSSJSRBFW-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCC(C(=O)O)C1C1CC1)=O
計算された属性
- 精确分子量: 255.14705815g/mol
- 同位素质量: 255.14705815g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 357
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.6
- トポロジー分子極性表面積: 66.8Ų
1-(tert-butoxy)carbonyl-2-cyclopropylpyrrolidine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27115314-0.5g |
1-[(tert-butoxy)carbonyl]-2-cyclopropylpyrrolidine-3-carboxylic acid |
2354790-31-9 | 95.0% | 0.5g |
$877.0 | 2025-03-20 | |
Enamine | EN300-27115314-10g |
1-[(tert-butoxy)carbonyl]-2-cyclopropylpyrrolidine-3-carboxylic acid |
2354790-31-9 | 10g |
$3929.0 | 2023-09-11 | ||
Enamine | EN300-27115314-5g |
1-[(tert-butoxy)carbonyl]-2-cyclopropylpyrrolidine-3-carboxylic acid |
2354790-31-9 | 5g |
$2650.0 | 2023-09-11 | ||
Enamine | EN300-27115314-1.0g |
1-[(tert-butoxy)carbonyl]-2-cyclopropylpyrrolidine-3-carboxylic acid |
2354790-31-9 | 95.0% | 1.0g |
$914.0 | 2025-03-20 | |
Enamine | EN300-27115314-0.05g |
1-[(tert-butoxy)carbonyl]-2-cyclopropylpyrrolidine-3-carboxylic acid |
2354790-31-9 | 95.0% | 0.05g |
$768.0 | 2025-03-20 | |
Enamine | EN300-27115314-2.5g |
1-[(tert-butoxy)carbonyl]-2-cyclopropylpyrrolidine-3-carboxylic acid |
2354790-31-9 | 95.0% | 2.5g |
$1791.0 | 2025-03-20 | |
Enamine | EN300-27115314-1g |
1-[(tert-butoxy)carbonyl]-2-cyclopropylpyrrolidine-3-carboxylic acid |
2354790-31-9 | 1g |
$914.0 | 2023-09-11 | ||
Enamine | EN300-27115314-0.1g |
1-[(tert-butoxy)carbonyl]-2-cyclopropylpyrrolidine-3-carboxylic acid |
2354790-31-9 | 95.0% | 0.1g |
$804.0 | 2025-03-20 | |
Enamine | EN300-27115314-0.25g |
1-[(tert-butoxy)carbonyl]-2-cyclopropylpyrrolidine-3-carboxylic acid |
2354790-31-9 | 95.0% | 0.25g |
$840.0 | 2025-03-20 | |
Enamine | EN300-27115314-5.0g |
1-[(tert-butoxy)carbonyl]-2-cyclopropylpyrrolidine-3-carboxylic acid |
2354790-31-9 | 95.0% | 5.0g |
$2650.0 | 2025-03-20 |
1-(tert-butoxy)carbonyl-2-cyclopropylpyrrolidine-3-carboxylic acid 関連文献
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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4. Back matter
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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10. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
1-(tert-butoxy)carbonyl-2-cyclopropylpyrrolidine-3-carboxylic acidに関する追加情報
Comprehensive Guide to 1-(tert-butoxy)carbonyl-2-cyclopropylpyrrolidine-3-carboxylic acid (CAS No. 2354790-31-9): Properties, Applications, and Market Insights
1-(tert-butoxy)carbonyl-2-cyclopropylpyrrolidine-3-carboxylic acid (CAS No. 2354790-31-9) is a specialized organic compound widely utilized in pharmaceutical research and fine chemical synthesis. This compound belongs to the class of pyrrolidine derivatives, which are known for their versatility in drug discovery and development. The presence of both the tert-butoxycarbonyl (Boc) protecting group and the cyclopropyl moiety makes this molecule particularly valuable for constructing complex bioactive molecules.
The chemical structure of 1-(tert-butoxy)carbonyl-2-cyclopropylpyrrolidine-3-carboxylic acid features a pyrrolidine ring substituted at the 2-position with a cyclopropyl group and at the 3-position with a carboxylic acid functionality. The Boc group attached to the nitrogen atom provides excellent protection for amines during multi-step synthetic sequences. This combination of structural elements makes the compound an important building block in medicinal chemistry, particularly for the synthesis of peptidomimetics and small molecule inhibitors.
In recent years, the demand for 1-(tert-butoxy)carbonyl-2-cyclopropylpyrrolidine-3-carboxylic acid has increased significantly due to its applications in developing COVID-19 protease inhibitors and other antiviral compounds. Researchers have found that cyclopropyl-containing compounds often exhibit enhanced metabolic stability and improved pharmacokinetic properties, making them attractive targets for drug development. The Boc-protected amino acid derivative serves as a key intermediate in the synthesis of various therapeutic candidates targeting viral proteases and other disease-related enzymes.
The synthesis of 1-(tert-butoxy)carbonyl-2-cyclopropylpyrrolidine-3-carboxylic acid typically involves multi-step organic transformations starting from commercially available pyrrolidine precursors. Modern synthetic approaches often employ asymmetric catalysis to control the stereochemistry at the 2-position, which is crucial for biological activity. The compound's high purity grade (typically >98%) makes it suitable for sensitive pharmaceutical applications where impurity profiles must be tightly controlled.
From a market perspective, 1-(tert-butoxy)carbonyl-2-cyclopropylpyrrolidine-3-carboxylic acid has seen growing interest from contract research organizations (CROs) and pharmaceutical companies engaged in protease inhibitor development. The global market for specialty amino acid derivatives is projected to expand at a compound annual growth rate (CAGR) of 6-8% over the next five years, driven by increased R&D spending in antiviral and anticancer drug discovery. Suppliers offering custom synthesis services for this compound often highlight its availability in various quantities, from milligram to kilogram scale, to meet diverse research needs.
Quality control of 1-(tert-butoxy)carbonyl-2-cyclopropylpyrrolidine-3-carboxylic acid typically involves advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry to ensure chemical identity and purity. Storage recommendations usually suggest keeping the compound at 2-8°C in a dry environment to maintain stability, especially for the acid-sensitive Boc protecting group. Researchers working with this compound should be aware of standard laboratory safety protocols for handling organic chemicals, although it doesn't fall under hazardous material classifications.
The versatility of 1-(tert-butoxy)carbonyl-2-cyclopropylpyrrolidine-3-carboxylic acid extends beyond pharmaceutical applications. Some recent studies have explored its use in material science, particularly as a building block for functionalized polymers with potential applications in drug delivery systems. The carboxylic acid group allows for further derivatization through amide bond formation or esterification, making it a valuable scaffold for creating diverse molecular architectures.
For researchers sourcing 1-(tert-butoxy)carbonyl-2-cyclopropylpyrrolidine-3-carboxylic acid, it's important to verify the supplier's certificate of analysis and consider batch-to-batch consistency. Many manufacturers now offer custom purity grades and isotope-labeled versions of the compound for specialized research applications. The pricing structure typically varies based on quantity and purity specifications, with bulk purchases often qualifying for significant discounts.
Future research directions for 1-(tert-butoxy)carbonyl-2-cyclopropylpyrrolidine-3-carboxylic acid may include exploring its potential in bioconjugation chemistry and targeted drug delivery systems. The compound's unique structural features make it an interesting candidate for developing PROTAC molecules (proteolysis targeting chimeras) and other emerging therapeutic modalities. As synthetic methodologies continue to advance, we may see more efficient routes to this valuable building block, potentially reducing costs and improving accessibility for the research community.
In conclusion, 1-(tert-butoxy)carbonyl-2-cyclopropylpyrrolidine-3-carboxylic acid (CAS No. 2354790-31-9) represents an important tool in modern chemical research, particularly in pharmaceutical development. Its combination of protecting group chemistry, rigid cyclopropyl structure, and carboxylic acid functionality provides multiple handles for chemical modification, making it indispensable for medicinal chemists designing next-generation therapeutics. As drug discovery efforts continue to target challenging biological pathways, the demand for such specialized building blocks is likely to grow, reinforcing the compound's position in the research chemical marketplace.
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